molecular formula C7H7N3O B13663356 (5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanol

(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanol

Cat. No.: B13663356
M. Wt: 149.15 g/mol
InChI Key: DBZPNDHZYYEBNJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrrolo[1,2-a]pyrazines involves a three-step process:

Chemical Reactions Analysis

(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can lead to the formation of the corresponding aldehyde or carboxylic acid .

Scientific Research Applications

(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a kinase inhibitor, making it a promising candidate for cancer therapy. The compound has also been studied for its antimicrobial and anti-inflammatory properties, which could lead to the development of new pharmaceuticals .

Mechanism of Action

The mechanism of action of (5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanol involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with various cellular processes, including cell proliferation and survival. This makes it a potential therapeutic agent for diseases characterized by abnormal kinase activity, such as cancer .

Comparison with Similar Compounds

(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanol can be compared to other pyrrolopyrazine derivatives, such as 6-phenyl[5H]pyrrolo[2,3-b]pyrazine. While both compounds share a similar core structure, their biological activities can differ significantly. For example, 6-phenyl[5H]pyrrolo[2,3-b]pyrazine has been studied for its potential as a cyclin-dependent kinase inhibitor, whereas this compound is more commonly investigated for its kinase inhibitory and antimicrobial properties .

Properties

IUPAC Name

5H-pyrrolo[2,3-b]pyrazin-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-4-5-3-6-7(10-5)9-2-1-8-6/h1-3,11H,4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZPNDHZYYEBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=C(N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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